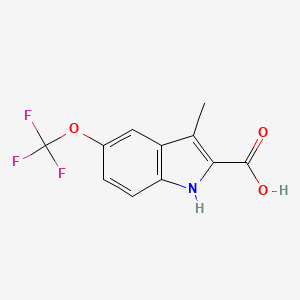

3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Description

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative characterized by a methyl group at the 3-position and a trifluoromethoxy substituent at the 5-position of the indole ring. Such compounds are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents, as suggested by patents describing methods to synthesize bicyclic indazolecarboxylic acid amines .

Properties

IUPAC Name |

3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c1-5-7-4-6(18-11(12,13)14)2-3-8(7)15-9(5)10(16)17/h2-4,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPHIUPZNCEGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059954-21-9 | |

| Record name | 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the trifluoromethoxy group, the methyl group, and finally the carboxylic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions: The indole core can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its target, while the indole core can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Chain Length Variations

5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

- Structure : Lacks the 3-methyl group present in the target compound.

- Properties : Molecular weight = 245.15 g/mol; mp = 204–207°C .

3-Ethyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic Acid

Heterocyclic Ring Modifications

3-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid

- Structure : Indazole core (two adjacent nitrogen atoms) replaces the indole system, with a trifluoromethyl group at the 3-position.

- However, the trifluoromethyl group (vs. trifluoromethoxy in the target compound) introduces greater electronegativity and smaller steric demand .

Substituent Position Isomerism

4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

- Structure : Trifluoromethoxy group at the 4-position instead of the 5-position.

- Properties: Limited data, but positional isomerism significantly alters electronic distribution. The 4-substituent may sterically hinder interactions at the 5-position, affecting reactivity or biological activity .

Data Tables

Table 1: Physicochemical Properties of Target Compound and Analogs

*Estimated molecular weight based on structural similarity.

Table 2: Structural and Functional Group Comparisons

Key Research Findings

Synthetic Accessibility : The trifluoromethoxy group at the 5-position (as in the target compound) is synthetically challenging due to the need for regioselective functionalization. Cross-coupling methods, such as Suzuki-Miyaura reactions, are employed for analogous compounds (e.g., 3-carboxyphenylboronic acid coupling in ) but require optimization for sterically hindered indoles .

Biological Relevance : Indole-2-carboxylic acids are frequently explored as kinase inhibitors. The trifluoromethoxy group enhances metabolic stability and bioavailability, while methyl/ethyl groups modulate lipophilicity .

Thermal Stability : The high melting point of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid (204–207°C) suggests strong intermolecular interactions, likely via hydrogen bonding and π-stacking. Methyl/ethyl substituents may disrupt this packing, lowering the mp .

Biological Activity

3-Methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C12H10F3NO3

- Molecular Weight : Approximately 273.21 g/mol

The trifluoromethoxy group enhances the compound's stability and lipophilicity, which are critical for its biological interactions.

The mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the trifluoromethoxy group enhances its interaction with various biological targets, including enzymes and receptors. This increased lipophilicity may facilitate better membrane penetration and binding affinity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Indole derivatives are known to interact with molecular targets involved in cancer progression. For instance, structural modifications in related compounds have led to improved binding affinities for enzymes such as VEGFR-2, a key player in tumor angiogenesis.

Anticancer Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Indole-2-carboxamide analogs | 0.13 - 6.85 | HIV-1 Integrase |

| Other indole derivatives | 2.74 - 19.51 | Various cancer cell lines |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against gram-positive bacteria. The agar-well diffusion method is commonly employed to assess these activities, revealing significant results against various strains.

Case Studies and Research Findings

- Integrase Inhibition : A study evaluated the inhibitory effect of indole derivatives on HIV-1 integrase. The findings suggested that modifications at specific positions (C2 and C3) of the indole core significantly improved the inhibitory activity against integrase, with IC50 values ranging from 0.13 to 6.85 μM for optimized derivatives .

- Structure-Activity Relationship (SAR) : The introduction of halogenated groups at specific positions of the indole core was found to enhance biological activity significantly. For example, compounds with long-chain substitutions at C3 exhibited improved interactions with the hydrophobic cavity near integrase's active site .

- Antimicrobial Properties : Compounds structurally similar to this compound have demonstrated antibacterial effects, indicating a potential application in combating drug-resistant bacterial strains .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylic acid?

- Methodology : Synthesis typically involves multi-step reactions starting with indole precursors. For example, formylation at the C3 position followed by condensation with methyl-substituted reagents under reflux conditions in acetic acid with sodium acetate as a catalyst. The trifluoromethoxy group is introduced via nucleophilic substitution or coupling reactions, often using trifluoromethylating agents .

- Key Steps :

- Cyclization of substituted anilines to form the indole core.

- Functionalization at C5 using trifluoromethoxy precursors (e.g., trifluoromethyl hypochlorite).

- Carboxylic acid formation via hydrolysis of ester intermediates (e.g., ethyl or methyl esters) .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl at C3, trifluoromethoxy at C5).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 274.06 for CHFNO) .

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and indole N-H stretch (~3400 cm) .

Q. What are the key solubility and stability properties under laboratory conditions?

- Solubility :

- Poor solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) or acidic conditions (acetic acid) .

- Stability :

- Degrades under prolonged exposure to light or basic conditions. Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How do substituents (methyl, trifluoromethoxy) influence reactivity and bioactivity?

- Steric and Electronic Effects :

- Methyl (C3) : Enhances steric hindrance, potentially reducing intermolecular interactions but improving metabolic stability.

- Trifluoromethoxy (C5) : Electron-withdrawing group increases acidity of the carboxylic acid (pKa ~2.5–3.0) and enhances membrane permeability .

- Biological Impact :

- Trifluoromethoxy groups are associated with improved binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

- X-Ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns.

- 2D NMR (COSY, NOESY) : Maps H-H coupling and spatial proximity of substituents .

- HPLC-PDA/MS : Detects impurities (e.g., de-esterified byproducts) and quantifies purity (>95% for research-grade material) .

Q. What strategies optimize synthetic yield and regioselectivity?

- Reaction Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.